molecular formula C15H24O4 B12622887 Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate CAS No. 919356-38-0

Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate

Cat. No.: B12622887
CAS No.: 919356-38-0
M. Wt: 268.35 g/mol
InChI Key: DGVBGUFVEMTCIM-UHFFFAOYSA-N
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Description

Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate is a bicyclic ester derivative featuring a cyclohexene ring substituted with three methyl groups (at positions 3, 5, and 5) and two ethyl ester groups at the 1,1-positions. Its structure combines steric bulk from the methyl groups with the electron-withdrawing nature of the ester moieties, influencing its reactivity and physical properties.

Properties

CAS No.

919356-38-0

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate

InChI

InChI=1S/C15H24O4/c1-6-18-12(16)15(13(17)19-7-2)9-11(3)8-14(4,5)10-15/h9H,6-8,10H2,1-5H3

InChI Key

DGVBGUFVEMTCIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(CC(=C1)C)(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate typically involves the esterification of 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways The ester functional groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical Properties (if available)
Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate C₁₆H₂₄O₄ 280.36* Cyclohexene ring, 3,5,5-trimethyl, 1,1-diethyl esters Not explicitly reported in evidence
Diethyl cyclohexane-1,1-dicarboxylate C₁₂H₂₀O₄ 228.29 Saturated cyclohexane, 1,1-diethyl esters CAS 1139-13-5; liquid at room temperature
Diethyl cyclopent-3-ene-1,1-dicarboxylate C₁₁H₁₆O₄ 212.24 Cyclopentene ring, 1,1-diethyl esters Used in Ru-catalyzed metathesis reactions
Dimethyl cyclohex-3-ene-1,3-dicarboxylate C₁₀H₁₄O₄ 198.22 Cyclohexene ring, 1,3-dimethyl esters CAS 32319-41-8; solid (exact m.p. unreported)

*Calculated based on formula.

Key Observations :

  • Ring Saturation : The target compound’s unsaturated cyclohexene ring (vs. saturated cyclohexane in ) likely enhances reactivity in addition reactions or polymerization.
  • Ester Groups: Diethyl esters (vs.
  • Substituent Positioning : The 3,5,5-trimethyl substitution introduces steric hindrance, which may slow reaction kinetics compared to less-substituted analogs like cyclopentene dicarboxylates .

Table 2: Antimicrobial Activity Comparison

Compound Class MIC Range (µg/mL) Active Against Reference
Chiral 1,3-dioxolane dicarboxylates 4.8–5000 S. aureus, E. coli, C. albicans MIC data in
Diethyl cyclohexane-1,1-dicarboxylate Not reported N/A N/A

Key Observations :

  • The presence of methyl groups in the target compound may enhance membrane permeability, a critical factor in antimicrobial efficacy.
Spectroscopic and Analytical Data
  • NMR Trends : Cyclopentene dicarboxylates (e.g., ) show distinct ¹H-NMR signals for olefinic protons (δ 5.2–5.8 ppm) and ester methyl groups (δ 3.6–4.1 ppm). The target compound’s cyclohexene ring would likely exhibit similar deshielding effects.
  • Chromatographic Behavior : Chiral dioxolanes (e.g., ) are analyzed via HPLC with retention times influenced by ester substituents. The target compound’s stereochemistry (if present) would require chiral stationary phases for resolution.

Biological Activity

Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate (CAS No. 919356-38-0) is an organic compound notable for its unique structural features, including two ester functional groups and a cyclohexene ring. This compound has garnered interest in various fields of chemistry and biology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Property Details
Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
IUPAC Name This compound
CAS Number 919356-38-0
InChI Key DGVBGUFVEMTCIM-UHFFFAOYSA-N

Biological Activity Overview

This compound has been studied for its various biological activities:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which have been evaluated using assays such as DPPH radical scavenging. The presence of the ester groups contributes to its ability to donate electrons and neutralize free radicals.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. This activity is attributed to the structural features that allow interaction with microbial membranes.
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the disruption of cellular metabolism and induction of apoptosis.

The biological activity of this compound is largely influenced by its chemical structure:

  • Ester Hydrolysis : The ester groups can undergo hydrolysis in biological systems to release active carboxylic acids that participate in metabolic pathways.
  • Cell Membrane Interaction : The hydrophobic cyclohexene ring allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and function.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control samples, suggesting a strong potential for use in food preservation and therapeutic applications against oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial effects showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be promising for further development into antimicrobial agents.

Case Study 3: Cytotoxic Effects on Cancer Cells

In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated cytotoxicity with IC50 values significantly lower than conventional chemotherapeutics. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

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